molecular formula C8H13N3O B1458386 2-Ethoxy-4,6-dimethylpyrimidin-5-amine CAS No. 1706439-09-9

2-Ethoxy-4,6-dimethylpyrimidin-5-amine

Cat. No. B1458386
M. Wt: 167.21 g/mol
InChI Key: YANLZYWLYDOJTK-UHFFFAOYSA-N
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Description

“2-Ethoxy-4,6-dimethylpyrimidin-5-amine” is a chemical compound . It is a derivative of 4,6-Dimethylpyrimidin-5-amine , which is a solid substance with a molecular weight of 123.16 . The linear formula for 4,6-Dimethylpyrimidin-5-amine is C6H9N3 .


Synthesis Analysis

The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported . ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethylpyrimidin-5-amine, a related compound, is composed of a single alpha-subunit protein, which contains the pore-forming region and voltage sensor, associated with one or more accessory beta-subunit proteins .

Scientific Research Applications

Antifungal Applications

Research has demonstrated that derivatives of dimethylpyrimidin, similar to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, exhibit significant antifungal properties. These compounds have been synthesized and tested against fungi such as Aspergillus terreus and Aspergillus niger, with one study showing that some derivatives have a more potent effect on Aspergillus terreus compared to Aspergillus niger. This suggests potential development into useful antifungal agents (Jafar et al., 2017).

Structural and Chemical Transformations

Structural analysis and chemical reactivity studies have been conducted on compounds related to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine. For instance, one study describes the transformation of Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under specific conditions, highlighting the compound's complex structure and potential for further chemical modifications (Guo-qing Wang et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of polyfunctional fused heterocyclic compounds, involving reactions with components structurally related to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, has been explored. These syntheses lead to the creation of new compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003).

Antiangiogenic Potential

Derivatives of pyrimidin compounds, akin to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, have been evaluated for their antiangiogenic potential, which is crucial in the development of cancer therapies. A study involving docking simulations with VEGFR-2 kinase suggests that certain derivatives could serve as potent antiangiogenic agents, offering a promising avenue for drug development (Jafar & Hussein, 2021).

Inhibition of Nitric Oxide Production

Compounds related to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine have been shown to inhibit nitric oxide production in immune-activated cells. This bioactivity suggests potential therapeutic applications in diseases where the regulation of nitric oxide is beneficial, highlighting the versatility of pyrimidin derivatives in biomedical research (Jansa et al., 2014).

properties

IUPAC Name

2-ethoxy-4,6-dimethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-4-12-8-10-5(2)7(9)6(3)11-8/h4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANLZYWLYDOJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4,6-dimethylpyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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